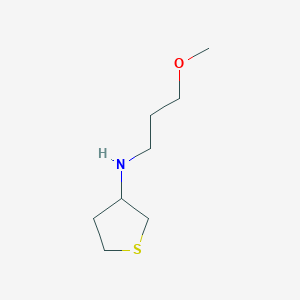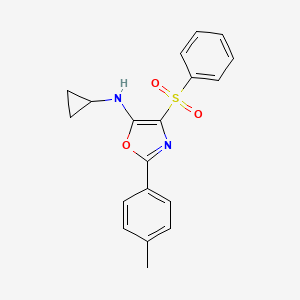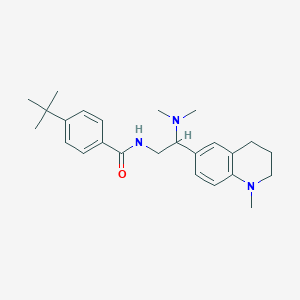![molecular formula C24H25N3O2S2 B2524311 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 877653-94-6](/img/structure/B2524311.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide," is a complex molecule that appears to be related to thieno[3,2-d]pyrimidin derivatives. These derivatives have been studied for various biological activities, including antiproliferative and anti-HIV properties. The compound is not directly described in the provided papers, but insights can be drawn from similar compounds that have been synthesized and analyzed.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multiple steps, including condensation reactions, chlorination, and further functionalization. For example, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an intermediate that was prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea and chlorination with phosphorus oxychloride . This suggests that the synthesis of the compound of interest would also involve multi-step reactions, possibly including similar reagents and intermediates.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a pyrimidine ring fused to a thiophene ring. The crystal structure of a related compound showed that it belongs to the tetragonal system with specific bond lengths and angles, which were confirmed by density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map and Hirshfeld surface analysis provide insights into the intermolecular interactions and the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidin derivatives can be inferred from their functional groups and electronic properties. The presence of amino groups, chloro substituents, and thioether linkages suggests potential sites for further chemical modifications. The calculated HOMO and LUMO energies of a related compound indicate its electronic character, which can influence its reactivity in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are influenced by their molecular structure. The crystallographic analysis provides information on the solid-state properties, while the DFT calculations give insights into their electronic properties. The antiproliferative activities of these compounds against various cancer cell lines, as well as their inhibitory effects on HIV-1, suggest that they have significant biological relevance . The specific physical properties such as solubility, melting point, and stability of the compound of interest would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel Heterocyclic Compounds Synthesis : Research has focused on synthesizing novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For example, derivatives synthesized from visnagenone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
- Antimicrobial Applications : Compounds derived from thieno[3,2-d]pyrimidine have been synthesized for their antimicrobial properties. For instance, some new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Drug Development and Therapeutic Potential
- Anticonvulsant Agents : S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for their anticonvulsant properties, demonstrating moderate anticonvulsant activity in preclinical models. This suggests the potential utility of thieno[3,2-d]pyrimidine derivatives in treating seizure disorders (Severina et al., 2020).
- Antitumor Activity : The synthesis of thieno[2,3-d]pyrimidines and their evaluation for antitumor activity have been a focus area, with some compounds showing promising results against specific cancer cell lines. For example, classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been investigated as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing their potential as antitumor agents (Gangjee et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-15-4-6-18(7-5-15)13-25-21(28)14-31-24-26-20-8-9-30-22(20)23(29)27(24)19-11-16(2)10-17(3)12-19/h4-7,10-12H,8-9,13-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXZYHBLXYJOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)



![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)


![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)
![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)